Silver perrhenate, 99% (99.995-Re)

説明

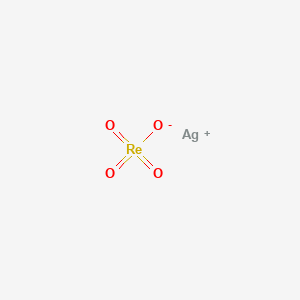

Silver perrhenate is a chemical compound with the formula AgReO4 . This compound is isostructural with the mineral scheelite (CaWO4) .

Synthesis Analysis

Silver perrhenate has been synthesized in various studies. For instance, it was used to prepare silver perrhenate powders suspended into a poly alpha olefin (PAO) base oil with polyoxyethylene octylphenyl ether . Another study synthesized a silver complex with phenazine [Ag(Phz)2(H2O)]ReO4 (Phz is C12H8N2) .

Molecular Structure Analysis

The molecular formula of Silver perrhenate is AgReO4 . It is isostructural with the mineral scheelite (CaWO4) .

Chemical Reactions Analysis

Silver perrhenate reacts with trimethylsilyl chloride to give the silyl “ester” (CH3)3SiOReO3 . It has also been used as a lubricating additive in oil, demonstrating effectiveness in reducing friction and improving wear resistance .

Physical And Chemical Properties Analysis

Silver perrhenate has a molar mass of 358.073 g/mol . Its physical and chemical properties have been characterized via X-ray diffraction, scanning electron microscope, Fourier transformation infrared spectroscopy, Raman spectrum, and X-ray photoelectron spectroscopy .

科学的研究の応用

Lubricating Additive

Silver perrhenate has been used as a lubricating additive in oil for use at elevated temperatures . The oil added with silver perrhenate additive is more effective than the base oil in reducing friction and improving wear resistance . It provides the best lubricating performance when at a concentration of 0.5 wt% . The resulting silver perrhenate layer that incorporates native superalloy oxides on the worn surface can provide lubrication by serving as a barrier that prevents direct contact between the rubbing surfaces at elevated temperatures .

Preparation of Ammine Complexes

The preparation of ammine complexes of transition metals having oxidizing anions such as permanganate and perrhenate ions is a great challenge due to possible reactions between ammonia and oxidizing anions during the synthesis of these materials . However, it has an important role in both the development of new oxidants in organic chemistry and especially in the preparation of mixed-metal oxide catalyst precursors and metal alloys for their controlled temperature decomposition reactions .

Organic Oxidation Reactions

The ammine complexes of transition metal permanganate salts play a role in organic oxidation reactions, such as the oxidation of benzyl alcohols and regeneration of oxo-compounds from oximes and phenylhydrazones .

Preparation of Mixed-Metal Oxide Catalyst Precursors

The ammine complexes of transition metal permanganate, pertechnetate, and perrhenate have been used in the preparation of mixed-metal oxide catalyst precursors .

Preparation of Metal Alloys

These complexes have also been used in the preparation of metal alloys for their controlled temperature decomposition reactions .

Thermal Decomposition Characteristics

The physical and chemical properties, including the thermal decomposition characteristics of known diammine (Ag (I), Cd, Zn, Cu (II), Ni (II)), triammine (Ag (I)), and simple or mixed ligand tetraammine (Cu (II), Zn, Cd, Ni (II), Co (II), Pt (II), Pd (II), Co (III)), Ru (III), pentaammine (Co (III), Cr (III), Rh (III) and Ir (III)), and hexaammine (Ni (II), Co (III), Cr (III)) complexes of transition metals with tetraoxometallate (VII) anions (M = Mn, Tc and Re), have been summarized .

Safety And Hazards

Silver perrhenate may intensify fire as it is an oxidizer . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

silver;oxido(trioxo)rhenium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.4O.Re/q+1;;;;-1; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRISYOCHUNKJAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O.[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgO4Re | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228461 | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver(I) perrhenate | |

CAS RN |

7784-00-1, 20654-56-2 | |

| Record name | Rhenium silver tetraoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver perrhenate (AgReO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhenium silver tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver(I) perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)